Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18321899
InChI: InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3
SMILES:
Molecular Formula: C9H7ClN2O2
Molecular Weight: 210.62 g/mol

Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate

CAS No.:

Cat. No.: VC18321899

Molecular Formula: C9H7ClN2O2

Molecular Weight: 210.62 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-Chloroimidazo[1,5-a]pyridine-3-carboxylate -

Specification

Molecular Formula C9H7ClN2O2
Molecular Weight 210.62 g/mol
IUPAC Name methyl 6-chloroimidazo[1,5-a]pyridine-3-carboxylate
Standard InChI InChI=1S/C9H7ClN2O2/c1-14-9(13)8-11-4-7-3-2-6(10)5-12(7)8/h2-5H,1H3
Standard InChI Key NWFVBSOUCNKROH-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=NC=C2N1C=C(C=C2)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a fused bicyclic system comprising an imidazole ring condensed with a pyridine ring. The chloro substituent at position 6 and the methyl ester group at position 3 define its electronic and steric characteristics. Key structural identifiers include:

PropertyValueSource
SMILESCOC(=O)C1=CN=C2N1C=C(C=C2)Cl
InChIKeyUFRZEIOOOFHTPS-UHFFFAOYSA-N
Molecular FormulaC9H7ClN2O2\text{C}_9\text{H}_7\text{ClN}_2\text{O}_2
Molecular Weight210.62 g/mol

The planar aromatic system facilitates π-π stacking interactions, while the electron-withdrawing chloro group enhances reactivity at adjacent positions.

Spectroscopic and Computational Data

Collision cross-section (CCS) predictions via ion mobility spectrometry reveal insights into its gas-phase conformation:

Adductm/zPredicted CCS (Ų)
[M+H]+211.02688139.1
[M+Na]+233.00882153.9
[M+NH4]+228.05342147.5

These values suggest a compact structure with moderate polarity, aligning with its potential for blood-brain barrier permeability in drug design .

Synthesis and Manufacturing

General Synthetic Strategies

While explicit protocols for this compound remain undisclosed, analogous imidazo[1,2-a]pyridines are typically synthesized via:

  • Condensation Reactions: Coupling chloropyridine derivatives with imidazole precursors under acidic conditions.

  • Cyclization Pathways: Intramolecular cyclization of propargylamines or related intermediates catalyzed by transition metals.

The methyl ester group likely originates from esterification of a carboxylic acid intermediate, though solvent selection and catalyst systems require further optimization.

Challenges in Scalability

Key hurdles include:

  • Regioselective introduction of the chloro substituent without side reactions.

  • Purification of the fused heterocycle from byproducts generated during cyclization.
    Industrial-scale production remains unexplored, necessitating studies on continuous flow chemistry or biocatalytic methods.

Hazard CategoryCodeDescription
Skin IrritationH315Causes skin irritation
Eye IrritationH319Causes serious eye irritation
Respiratory ToxicityH335May cause respiratory irritation

Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory during handling .

Environmental and Disposal Guidelines

  • Ecotoxicity: No significant bioaccumulation predicted, but hydrolysis products (e.g., HCl) require neutralization.

  • Incineration: Recommended at licensed facilities with scrubbing systems for HCl abatement .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentActivity Enhancement
6-Fluoroimidazo[1,2-a]pyridine-3-carboxylateFluoro at C6↑ Metabolic stability
6-Methylimidazo[1,2-a]pyridine-3-carboxylateMethyl at C6↓ Cytotoxicity

The chloro group in the target compound balances lipophilicity and electronic effects, optimizing membrane permeability.

Future Research Directions

Priority Areas for Investigation

  • Synthetic Methodology: Development of one-pot syntheses to improve atom economy.

  • ADMET Profiling: In vitro assays for cytochrome P450 interactions and hepatotoxicity.

  • Target Deconvolution: CRISPR-Cas9 screens to identify protein targets.

Collaborative Opportunities

  • Partnership with computational chemists for QSAR modeling.

  • High-throughput screening programs to expand therapeutic indications.

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